

Diallylcarbamyl chloride molecular weight and formula

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Compound of Interest

Compound Name: *Diallylcarbamyl chloride*

Cat. No.: *B1587701*

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An In-depth Technical Guide to **Diallylcarbamyl Chloride** for Advanced Research

Abstract

Diallylcarbamyl chloride is a versatile bifunctional reagent of significant interest in organic synthesis, medicinal chemistry, and materials science. This guide provides an in-depth analysis of its core physicochemical properties, synthesis, reactivity, and applications. Characterized by the reactive carbamoyl chloride group and two allyl moieties, the compound serves as a potent acylating agent for the formation of substituted ureas and carbamates. The allyl groups offer secondary reaction sites for further molecular elaboration, making it a valuable building block for complex molecular architectures. This document details its chemical characteristics, provides established protocols for its use, outlines critical safety and handling procedures, and explores its role in the development of novel chemical entities.

Introduction

Carbamoyl chlorides are a class of organic compounds characterized by the $-N(R_2)-C(=O)Cl$ functional group. They are acyl chlorides derived from carbamic acids and are highly valued in synthetic chemistry as intermediates for introducing the carbamoyl moiety into target molecules.^[1] Among these, **Diallylcarbamyl chloride**, N,N-bis(prop-2-enyl)carbamoyl chloride, is distinguished by the presence of two allyl substituents on the nitrogen atom.

This structural feature imparts dual reactivity. The primary mode of reaction is the highly electrophilic carbamoyl chloride group, which readily undergoes nucleophilic acyl substitution.

Secondly, the terminal double bonds of the allyl groups can participate in a wide array of subsequent chemical transformations, such as olefin metathesis, polymerization, or Claisen rearrangements.^[1] This versatility makes **diallylcarbamyl chloride** a strategic reagent for researchers and drug development professionals aiming to synthesize complex bioactive molecules, functional polymers, and agrochemicals.^[2]

Physicochemical and Spectroscopic Properties

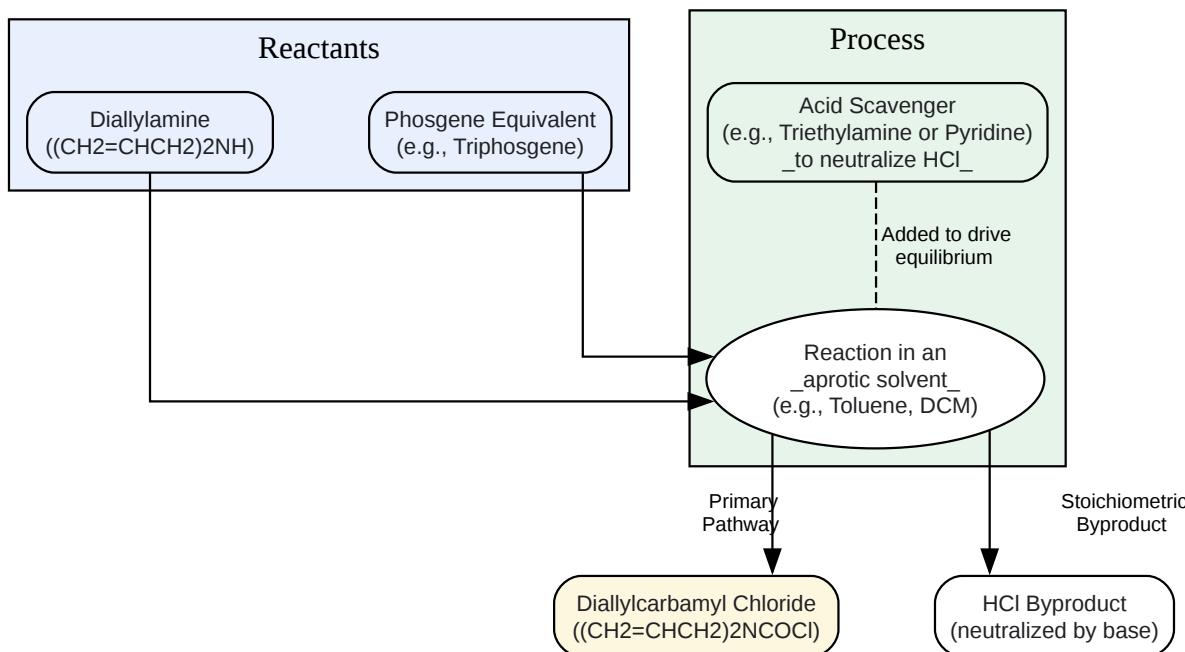
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. **Diallylcarbamyl chloride** is typically a colorless to pale yellow liquid with properties that dictate its handling and storage requirements.^[3]

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ ClNO	[3] [4] [5]
Molecular Weight	159.61 g/mol	[3] [4] [6]
CAS Number	25761-72-2	[4] [6]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	214-220 °C (lit.)	[3] [4] [6]
Density	1.069 g/mL at 25 °C (lit.)	[3] [4] [6]
Refractive Index	n _{20/D} 1.48 (lit.)	[3] [4] [6]
Flash Point	86 °C (186.8 °F) - closed cup	[4] [6]
Storage Temperature	2-8°C	[4] [6]
InChI Key	MGQPJLWKFQNT0Z-UHFFFAOYSA-N	[6]
Canonical SMILES	C=CCN(CC=C)C(=O)Cl	[6]

Synthesis and Reaction Mechanism

Synthesis of Diallylcarbamyl Chloride

Diallylcarbamyl chloride is commercially available but can also be synthesized in the laboratory. The most common industrial synthesis involves the reaction of diallylamine with phosgene (COCl_2) or a safer phosgene equivalent, such as diphosgene or triphosgene.^[3] The reaction is a nucleophilic attack of the secondary amine on the highly electrophilic carbonyl carbon of phosgene, followed by the elimination of hydrogen chloride (HCl).



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Caption: General workflow for the synthesis of **diallylcarbamyl chloride**.

The causality behind this choice of reactants lies in their high reactivity. Diallylamine is a sufficiently strong nucleophile, and phosgene is a potent electrophile, ensuring an efficient conversion. An acid scavenger (a non-nucleophilic base) is critical to neutralize the HCl byproduct, which would otherwise protonate the starting diallylamine, rendering it non-nucleophilic and halting the reaction.

Core Reactivity: Nucleophilic Acyl Substitution

The primary application of **diallylcarbamyl chloride** is as an acylating agent to form carbamates (from alcohols or phenols) and substituted ureas (from primary or secondary amines).[1][2] This reaction proceeds via the well-established nucleophilic acyl substitution mechanism.

- Nucleophilic Attack: The lone pair of electrons on the oxygen (of an alcohol) or nitrogen (of an amine) attacks the electrophilic carbonyl carbon of the carbamoyl chloride.
- Tetrahedral Intermediate Formation: This forms a transient, unstable tetrahedral intermediate.
- Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
- Deprotonation: A mild base removes the proton from the original nucleophile (now attached to the carbonyl group) to yield the final neutral product.

Caption: Mechanism of nucleophilic acyl substitution using **diallylcarbamyl chloride**.

Experimental Protocols

Trustworthy protocols are self-validating. The following procedure for the synthesis of an O-Aryl diallylcarbamate is representative of the reagent's application and includes in-process checks.

Protocol: Synthesis of Phenyl N,N-diallylcarbamate

Objective: To synthesize an aryl carbamate via acylation of a phenol with **diallylcarbamyl chloride**.

Materials:

- Phenol (1.0 eq)
- **Diallylcarbamyl chloride** (1.1 eq)
- Anhydrous Pyridine (2.0 eq)
- Anhydrous Dichloromethane (DCM)

- 1M Hydrochloric Acid (HCl) solution
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add phenol (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
- Base Addition: Add anhydrous pyridine (2.0 eq) to the cooled solution. The use of excess pyridine serves as both the reaction catalyst and the acid scavenger.
- Reagent Addition: Dissolve **diallylcarbamyl chloride** (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Causality: Slow addition prevents an uncontrolled exotherm and minimizes side reactions.
- Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed. Self-Validation: TLC provides a direct visual confirmation of reaction completion.
- Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 1M HCl solution. Shake and separate the layers. The purpose is to protonate and dissolve the pyridine hydrochloride salt into the aqueous layer.
- Workup - Washing: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). Causality: The bicarbonate wash removes any residual acid, and the brine wash aids in breaking emulsions and removing bulk water.
- Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure phenyl N,N-diallylcarbamate.

Safety, Handling, and Storage

As a senior scientist, emphasizing safety is paramount. **Diallylcarbamyl chloride** is a corrosive and moisture-sensitive compound that requires careful handling.

- Hazard Classifications: Classified as Skin Corrosive 1B.[\[6\]](#) The primary hazard statement is H314: Causes severe skin burns and eye damage.[\[6\]](#)
- Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield.[\[6\]](#)
- Handling: The compound is moisture-sensitive.[\[1\]](#) Contact with water will cause it to hydrolyze into diallylamine, HCl, and carbon dioxide. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically refrigerated at 2-8°C.[\[4\]](#)[\[6\]](#)
- Spill & First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. Contaminated clothing should be removed immediately.

Conclusion

Diallylcarbamyl chloride is more than a simple acylating agent; it is a strategic building block for complex synthesis. Its robust reactivity at the carbamoyl chloride center, combined with the latent functionality of its allyl groups, provides researchers with a powerful tool for creating diverse molecular structures. A comprehensive understanding of its properties, reaction mechanisms, and stringent safety protocols, as detailed in this guide, is essential for leveraging its full synthetic potential in the fields of drug discovery, agrochemistry, and advanced materials.

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